Cholesteryl palmitoleate

Coronary artery disease Biomarker discovery Lipidomics

Cholesteryl palmitoleate (CAS 1797-71-3) is an essential calibrant for ACAT2-derived cholesteryl ester (CE) biomarker assays, where plasma ACAT2-CE levels predict coronary artery disease with a 6.5% increased odds per 10 μmol/L increment. Its unique cis-Δ9 monounsaturated C16:1 acyl chain provides an intermediate melting point (49.5–50.5°C), bridging the crystalline cholesteryl palmitate (C16:0) and liquid-crystalline cholesteryl oleate (C18:1) phases. This specific biophysical behavior is critical for systematic lipid droplet studies and neutral CE hydrolase activity research. Substitution with any other CE species will invalidate assay calibration. Procure native and d7-labeled forms for robust stable isotope dilution LC-MS/MS quantification.

Molecular Formula C43H74O2
Molecular Weight 623.0 g/mol
CAS No. 1797-71-3
Cat. No. B8088718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCholesteryl palmitoleate
CAS1797-71-3
Molecular FormulaC43H74O2
Molecular Weight623.0 g/mol
Structural Identifiers
SMILESCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
InChIInChI=1S/C43H74O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-23-41(44)45-36-28-30-42(5)35(32-36)24-25-37-39-27-26-38(34(4)22-20-21-33(2)3)43(39,6)31-29-40(37)42/h12-13,24,33-34,36-40H,7-11,14-23,25-32H2,1-6H3/b13-12-/t34-,36+,37+,38-,39+,40+,42+,43-/m1/s1
InChIKeyHODJWNWCVNUPAQ-XDOSKZMUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility3.516e-020 mg/L @ 25 °C (est)

Cholesteryl Palmitoleate (CAS 1797-71-3) for Research Procurement: Baseline Chemical Profile and Categorization


Cholesteryl palmitoleate (CAS 1797-71-3) is a cholesterol ester (CE) formed by the formal condensation of cholesterol with the monounsaturated omega-7 fatty acid palmitoleic acid (C16:1n7) [1]. This compound belongs to the class of neutral lipids that function as intracellular storage forms of cholesterol and as key intermediates in systemic lipoprotein metabolism [2]. As an endogenous metabolite, cholesteryl palmitoleate is a constituent of plasma lipoproteins, accounts for approximately 20% of the total lipoidal pregnenolone pool in follicular fluid, and serves as a major component of dehydroepiandrosterone fatty acid esters (DHEA-FA) [3]. The target compound features a molecular formula of C43H74O2 with a molecular weight of 623.0 g/mol, a cis-configured double bond at the Δ9 position of the C16 acyl chain, and a measured melting point range of 49.5–50.5°C (acetone) .

Cholesteryl Palmitoleate Procurement: Why Class-Level Analogs Cannot Substitute for This Specific CE Species


Cholesteryl esters are not functionally interchangeable commodities—their fatty acyl chain composition directly governs physical properties, metabolic turnover rates, and disease-association profiles. Cholesteryl palmitoleate (C16:1) differs fundamentally from its closest analog cholesteryl oleate (C18:1) in chain length, degree of unsaturation, and the resulting biophysical behavior; whereas cholesteryl palmitate (C16:0 saturated) exhibits a high melting point (~74–77°C) and drives crystallization in intracellular lipid droplets under physiological conditions, the unsaturated C16:1 variant (melting point ~49.5–50.5°C) occupies an intermediate fluidity range with distinct implications for enzymatic hydrolysis and cellular clearance [1]. Furthermore, plasma concentrations of cholesteryl palmitoleate and cholesteryl oleate correlate differentially with disease states—their summed concentration (termed ACAT2-CE) predicts coronary artery disease with a 6.5% increased odds of CAD per 10 μmol/L increase, while saturated esters like cholesteryl palmitate lack comparable predictive value [2]. Substituting this compound with any other CE species would invalidate assay calibration, confound lipidomic quantification, and yield non-comparable data in biomarker discovery workflows [3].

Cholesteryl Palmitoleate Comparative Evidence: Quantified Differentiation from Analogs for Research Selection


Plasma Concentration Association with Coronary Artery Disease: Cholesteryl Palmitoleate vs. Cholesteryl Oleate

In a prospective clinical cohort (n=113) of patients presenting with symptoms of acute coronary syndrome, plasma concentrations of cholesteryl palmitoleate (C16:1) and cholesteryl oleate (C18:1) were summed as ACAT2-CE and analyzed for CAD prediction. The median ACAT2-CE concentration in CAD-positive patients was 938 μmol/L (IQR 758–1,099) versus 824 μmol/L (IQR 683–998) in patients without CAD, representing a statistically significant elevation (p=0.03). Multivariable logistic regression demonstrated that each 10 μmol/L increase in ACAT2-CE concentration was independently associated with a 6.5% increase in the odds of having CAD. The addition of ACAT2-CE to a clinical model significantly improved the C-statistic from 0.89 to 0.95 (p=0.0035) and yielded an integrated discrimination improvement of 0.15 (p<0.001) [1]. Notably, this predictive association is specific to the unsaturated C16:1 and C18:1 esters; saturated analogs such as cholesteryl palmitate (C16:0) and cholesteryl stearate (C18:0) were not included in the ACAT2-CE definition and lack comparable predictive validation.

Coronary artery disease Biomarker discovery Lipidomics Clinical chemistry

Intracellular CE Phase Behavior and Metabolic Turnover: Cholesteryl Palmitoleate vs. Saturated and Polyunsaturated Analogs

The physical state of intracellular cholesteryl esters directly governs their accessibility to neutral cholesteryl ester hydrolase and clearance rates from foam cells. Saturated cholesteryl palmitate (C16:0) has a relatively high melting point (~74–77°C) and enthalpy of fusion, which promotes crystallization in lipid droplets at physiological temperatures, rendering inclusions metabolically inert [1][2]. Cholesteryl oleate (C18:1) exhibits a lower melting point and smaller enthalpy of fusion, enabling it to exist in long-lived, metastable liquid-crystalline states that maintain fluidity and promote enzymatic hydrolysis [1]. Cholesteryl palmitoleate (C16:1), with a melting point of 49.5–50.5°C, occupies an intermediate position between the crystalline C16:0 ester and the highly fluid C18:1 ester . Polyunsaturated esters such as cholesteryl linoleate and cholesteryl arachidonate demonstrate the fastest turnover rates among CE species in rat plasma and liver, whereas cholesteryl oleate and cholesteryl palmitate exhibit relatively slow turnover [3]. Although direct turnover data for cholesteryl palmitoleate are not available from this study, its intermediate chain length and unsaturation suggest a metabolic rate between the saturated (slow) and polyunsaturated (fast) classes.

Atherosclerosis Foam cell biology Lipid droplet biophysics CE hydrolysis

Stable Isotope-Labeled Analytical Standard Availability: Cholesteryl Palmitoleate-d7 vs. Unlabeled Native Compound

For accurate absolute quantification of cholesteryl palmitoleate in biological matrices via LC-MS/MS or GC-MS, a stable isotope-labeled internal standard is required to correct for matrix effects, ionization efficiency variation, and recovery losses. The deuterated analog cholesteryl-d7 palmitoleate (CAS 1416275-33-6) is commercially available from Avanti Polar Lipids (Sigma-Aldrich) with an assay purity exceeding 99% as determined by TLC . This product is supplied as a 1 mg/mL solution in an organic solvent matrix, specifically formulated for direct use in mass spectrometry workflows without additional purification, and is shipped on dry ice with recommended storage at −20°C . In contrast, the native unlabeled compound is available from multiple vendors at purity grades of ≥95% (e.g., 10xchem at $31/50mg, $228/500mg; TargetMol at $53/1mg to $639/100mg with 6-8 week lead times) but lacks the MS-compatible deuteration required for stable isotope dilution assays . The d7-labeled variant enables simultaneous quantification of endogenous cholesteryl palmitoleate alongside other CE species within a single analytical run, a capability not offered by unlabeled reference materials alone.

Quantitative lipidomics Mass spectrometry Internal standard Targeted metabolomics

Supply Chain and Cost Efficiency: Cholesteryl Palmitoleate Procurement vs. Alternative CE Species

Among commercially available research-grade cholesteryl esters, cholesteryl palmitoleate exhibits favorable unit pricing relative to its most direct clinical comparator cholesteryl oleate. At the 100 mg pack size (≥95% purity), cholesteryl palmitoleate is priced at $58.00 (equivalent to $0.58/mg) . Cholesteryl oleate at comparable purity and pack size typically commands a higher price point from major suppliers (e.g., Sigma-Aldrich catalog pricing for 100 mg of ≥98% purity material exceeds $200, though exact pricing fluctuates). Notably, the d7-labeled cholesteryl palmitoleate internal standard (1 mg solution) is offered by Avanti/Sigma-Aldrich as a catalog item with established specifications and immediate availability , whereas deuterated analogs of less-studied CE species may require custom synthesis with associated lead times and cost premiums. From a procurement perspective, the compound is stocked by multiple vendors including Cayman Chemical, TargetMol, 10xchem, and BroadPharm, ensuring competitive pricing and supply redundancy that mitigates single-source risk [1].

Research reagent procurement Cost-effectiveness Supply chain management Inventory planning

Cholesteryl Palmitoleate: Validated Research and Industrial Applications Based on Quantitative Evidence


Cardiovascular Biomarker Assay Development and Clinical Lipidomics Validation

Based on the prospective cohort study demonstrating that plasma cholesteryl palmitoleate and cholesteryl oleate concentrations (ACAT2-CE composite) predict coronary artery disease with a C-statistic improvement from 0.89 to 0.95 and 6.5% increased CAD odds per 10 μmol/L increment [1], this compound serves as an essential calibrant and reference material for clinical laboratories developing LC-MS/MS assays targeting ACAT2-derived cholesteryl esters. Procurement of pure cholesteryl palmitoleate (native unlabeled and d7-labeled internal standard) enables accurate quantification in patient plasma samples, method validation according to CLSI C62-A guidelines, and establishment of population reference ranges for cardiovascular risk stratification . Substitution with alternative CE species would render assay calibration invalid for this specific biomarker panel.

Atherosclerosis Foam Cell Mechanistic Studies and CE Inclusion Modeling

Intracellular cholesteryl ester inclusions in macrophage foam cells exhibit phase behavior governed by CE acyl chain composition. Cholesteryl palmitoleate, with its melting point of 49.5–50.5°C , provides an experimentally tractable intermediate between the highly crystalline cholesteryl palmitate (C16:0, melting point ~74–77°C) and the metastable liquid-crystalline cholesteryl oleate (C18:1) [2][3]. Researchers constructing phospholipid-stabilized CE droplet dispersions to model cytoplasmic lipid inclusions in J774 macrophages or Fu5AH hepatoma cells require this specific CE species to systematically vary droplet fluidity and investigate the relationship between inclusion physical state and neutral cholesteryl ester hydrolase activity—a key determinant of foam cell cholesterol efflux capacity.

Stable Isotope Dilution Mass Spectrometry for Absolute CE Quantification

For laboratories performing targeted lipidomics with absolute quantification requirements, the availability of cholesteryl-d7 palmitoleate (>99% purity, MS-suitable solution formulation) enables robust stable isotope dilution assays . This deuterated internal standard corrects for matrix-dependent ionization suppression and extraction recovery variability across diverse biological matrices including plasma, tissue homogenates, and cell lysates. The +7 Da mass shift relative to endogenous cholesteryl palmitoleate provides chromatographic co-elution with baseline MS resolution, meeting the validation criteria specified in FDA Bioanalytical Method Validation guidance for biomarker quantification .

Analytical Method Development and CE Profiling Reference Material

Cholesteryl palmitoleate has been established as a reference standard for the identification and quantification of cholesterol esters in human meibomian gland secretions [4] and for profiling CE composition in lipidomic studies of cholestatic pediatric patients and smoke-exposed ApoE−/− murine models [5]. Its commercial availability at ≥95% purity from multiple vendors supports its use as a retention time marker, calibration curve component, and system suitability standard in reversed-phase LC-MS methods designed for comprehensive CE profiling. The favorable unit pricing (≤$0.58/mg at 100 mg scale) makes this compound economically viable for high-throughput screening applications requiring multiple calibration levels and replicate injections .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cholesteryl palmitoleate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.